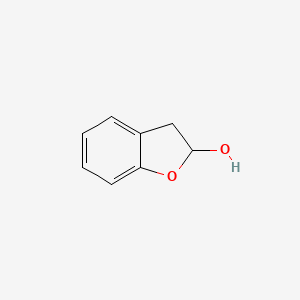

2,3-Dihydrobenzofuran-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ol |

InChI |

InChI=1S/C8H8O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8-9H,5H2 |

InChI Key |

WDZLZKSUBSXWID-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C21)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydrobenzofurans

Transition Metal-Catalyzed Approaches

Palladium catalysis stands at the forefront of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. In the context of 2,3-dihydrobenzofuran (B1216630) synthesis, palladium catalysts have been instrumental in forging key carbon-carbon and carbon-oxygen bonds with high levels of chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Reactions

A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed for the efficient synthesis of chiral substituted 2,3-dihydrobenzofurans. This methodology provides excellent regio- and enantiocontrol, demonstrating high functional group tolerance and scalability. The reaction proceeds via a cascade mechanism, initiated by an intermolecular Heck reaction, followed by an intramolecular Tsuji-Trost reaction. The choice of a specific phosphine (B1218219) ligand, TY-Phos, is crucial for achieving high enantioselectivity.

This transformation has been successfully applied to the synthesis of optically pure natural products, such as (R)-tremetone and fomannoxin, highlighting its synthetic utility.

Table 1: Selected Examples of Pd-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

| Entry | o-Bromophenol | 1,3-Diene | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenol (B47542), 2-bromo- | 1,3-Butadiene | 85 | 95 |

| 2 | Phenol, 2-bromo-4-methyl- | Isoprene | 82 | 96 |

Data sourced from illustrative examples of the methodology.

An efficient method for the synthesis of optically active 2,3-dihydrobenzofurans involves a palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. This reaction furnishes 2,3-dihydrobenzofurans bearing an alkyl iodide group, which can be a handle for further synthetic transformations. The key to this transformation is the generation of a C(sp³)–Pd–I complex, which undergoes reductive elimination to form the C-I bond and regenerate the Pd(0) catalyst.

The use of chiral ligands allows for the enantioselective construction of the dihydrobenzofuran ring system. This methodology has also been successfully applied to the synthesis of other heterocyclic systems like indolines and chromanes.

Palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides provides a diastereoselective route to various dihydrobenzofuran derivatives in moderate to high yields. This reaction proceeds through the formation of a π-allylpalladium zwitterionic intermediate from the 4-vinylbenzodioxinone, which then reacts with the sulfur ylide in a [4+1] cycloaddition manner. The reaction generally exhibits excellent diastereoselectivity.

The substrate scope is broad, tolerating both electron-donating and electron-withdrawing substituents on the benzodioxinone ring. The scalability of this reaction and the potential for further derivatization of the products underscore its synthetic utility.

Table 2: Diastereoselective Synthesis of Dihydrobenzofurans via [4+1] Annulation

| Entry | 4-Vinylbenzodioxinone Substituent | Sulfur Ylide | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | H | Dimethylsulfoxonium methylide | 92 | >20:1 |

| 2 | 6-Me | Dimethylsulfoxonium methylide | 88 | >20:1 |

Data represents typical yields and selectivities observed in this reaction.

A direct approach to the synthesis of dihydrobenzofurans involves the palladium-catalyzed intramolecular coupling of unactivated C(sp³)–H and C(sp²)–H bonds. This strategy represents a highly atom-economical and efficient method for ring construction. The reaction is typically directed by a functional group, such as an oxime, which facilitates the activation of the aryl C(sp²)–H bond. Subsequent cleavage of a proximate alkyl C(sp³)–H bond leads to the formation of a C(sp²),C(sp³)-palladacycle intermediate, which upon reductive elimination, affords the dihydrobenzofuran product. This methodology has also been extended to the synthesis of indanes.

A thorough review of the scientific literature did not yield a specific palladium-catalyzed methodology for the direct intermolecular coupling of 2-iodophenols with acrylic esters to afford 2,3-dihydrobenzofuran-2-carboxylates. While palladium-catalyzed reactions of phenols and haloaromatics with various coupling partners are well-established, this particular transformation appears to be an area with potential for future research and development.

Rhodium-Catalyzed Reactions

Rhodium catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofurans, offering unique pathways through C–H activation and annulation strategies. These methods provide access to a diverse range of substituted dihydrobenzofurans with high efficiency and selectivity.

C–H Activation/[3+2] Annulation Strategies

A significant advancement in the synthesis of dihydrobenzofurans involves the rhodium(III)-catalyzed C–H activation of N-phenoxyacetamides followed by a [3+2] annulation with various coupling partners. This approach utilizes the N-phenoxyacetamide as a directing group to facilitate the ortho-C–H functionalization.

One notable strategy employs 1,3-dienes as the coupling partner in a redox-neutral carbooxygenation process. organic-chemistry.orgacs.orgnih.gov This reaction demonstrates good substrate and functional group compatibility, allowing for the synthesis of a variety of substituted 2,3-dihydrobenzofurans. organic-chemistry.org Mechanistic studies suggest a process involving a reversible and rapid C–H metalation to form a rhodacycle intermediate, followed by regioselective alkene insertion and oxidative addition. organic-chemistry.org Furthermore, preliminary explorations into an asymmetric variant of this reaction using chiral rhodium(III) catalysts have shown promise, highlighting the potential for enantioselective synthesis. organic-chemistry.orgsciengine.com

Alkynyloxiranes have also been successfully utilized as effective coupling partners in Cp*Rh(III)-catalyzed C–H functionalization reactions with N-aryloxyamides. acs.orgnih.gov This redox-neutral annulation provides access to highly functionalized 2,3-dihydrobenzofurans that feature an exocyclic E-allylic alcohol and a tetrasubstituted carbon center. acs.org This method is distinguished by its broad substrate scope and mild reaction conditions. acs.org

In a different approach, propargyl carbonates have been used in a rhodium(III)-catalyzed coupling reaction with N-phenoxyacetamides to yield 3-alkylidene dihydrobenzofuran derivatives. acs.org This transformation proceeds via a C–H functionalization/cascade cyclization pathway and is characterized by its redox-neutral nature and the formation of three new bonds under mild conditions. acs.org

| Catalyst System | Coupling Partner | Key Features |

| Rh(III) | 1,3-Dienes | Redox-neutral, good functional group tolerance, potential for asymmetry. organic-chemistry.orgacs.orgnih.gov |

| Cp*Rh(III) | Alkynyloxiranes | Redox-neutral, synthesis of highly functionalized products with an exocyclic allylic alcohol. acs.orgnih.gov |

| Rh(III) | Propargyl Carbonates | Redox-neutral, cascade cyclization, formation of 3-alkylidene derivatives. acs.org |

Chemodivergent Synthesis via C–H and C–C Bond Activation

Rhodium catalysis also enables the chemodivergent synthesis of different structural motifs from the same starting materials by tuning the reaction conditions. For instance, the reaction of N-phenoxyacetamides and 1,3-diynes can be directed towards either the synthesis of tetrasubstituted 1,3-enynes through a C–H alkenylation/directing group migration cascade or towards alkynylated benzofurans via a [3+2] annulation. rsc.org This highlights the versatility of rhodium catalysis in selectively activating C–H or C–C bonds to achieve divergent synthetic outcomes.

Another example involves the Rh(III)-catalyzed redox-neutral C–H/C-C activation of N-aryloxyacetamides with 1-alkynylcyclobutanols. This cascade [3+2] annulation and ring-opening reaction provides an efficient and regioselective route to benzofuran (B130515) derivatives. researchgate.net

[3+2] Annulation of Diazo Compounds with Cyclic Alkenes and Dihydrofurans

The rhodium-catalyzed [3+2] annulation of diazo compounds represents another effective strategy for constructing the 2,3-dihydrobenzofuran core. An efficient Rh(III)-catalyzed C–H functionalization and tandem annulation of cis-stilbene (B147466) acids with 2-diazo-1,3-diketones has been developed. rsc.org This reaction demonstrates the utility of a carboxylic acid as a directing group and leads to the formation of 6,7-dihydrobenzofuran-4(5H)-ones when using alicyclic diazocarbonyls. rsc.org

Copper-Catalyzed Reactions

While the prompt focuses on rhodium and nickel, it is worth noting that copper catalysis also plays a role in the synthesis of related structures, which can be precursors or analogues to 2,3-dihydrobenzofuran-2-ol.

Nickel-Catalyzed Approaches

Nickel catalysis offers a cost-effective and versatile alternative for the synthesis of 2,3-dihydrobenzofurans. While the provided search results are limited in detailing specific nickel-catalyzed approaches for this compound, this section would generally cover methodologies such as cross-coupling reactions or reductive cyclizations. For instance, a nickel-catalyzed intramolecular cyclization of a 2-halophenoxy derivative bearing an appropriate side chain could be a viable route. These reactions often benefit from the unique reactivity of nickel catalysts, which can differ from that of palladium or other precious metals.

Iron-Catalyzed Transformations

Iron, being an abundant and non-toxic metal, has garnered significant attention as a catalyst in organic synthesis.

Claisen Rearrangement of Allyl Aryl Ethers

An iron-catalyzed method for the facile generation of dihydrobenzofurans via the Claisen rearrangement of allyl aryl ethers has been reported by Sakate and colleagues in 2018. This transformation typically involves a tandem process where the allyl aryl ether first undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form an ortho-allyl phenol intermediate. This intermediate then undergoes an intramolecular hydroaryloxylation (cyclization) to yield the final 2,3-dihydrobenzofuran product. The use of an iron catalyst facilitates this cascade reaction under milder conditions than traditional thermal methods.

Dual Catalysis Protocols for 2,3-Dihydrobenzofuran Synthesis

A dual catalysis protocol using both iron and copper has been developed for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethanols. This one-pot, two-step process, described by Henry, Sutherland, and coworkers, involves an initial iron(III)-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular C–O bond formation. rsc.org

The first step utilizes iron(III) triflimide as a catalyst for a highly regioselective iodination of the electron-rich aromatic ring of the phenylethanol substrate. rsc.org The subsequent addition of a copper(I) catalyst, a ligand such as 1,10-phenanthroline, and a base promotes the intramolecular N- or O-arylation, leading to the cyclized product. This method is effective for creating both dihydrobenzofurans and their nitrogen-containing analogues, indolines. rsc.org

| Substrate | Product | Yield (%) |

|---|---|---|

| 3-Methoxyphenylethan-2'-ol | 2,3-Dihydro-5-methoxybenzofuran | 72 |

| 3,4-Dimethoxyphenylethan-2'-ol | 2,3-Dihydro-5,6-dimethoxybenzofuran | 75 |

| 3,5-Dimethoxyphenylethan-2'-ol | 2,3-Dihydro-5,7-dimethoxybenzofuran | 68 |

| 4-Methyl-3-methoxyphenylethan-2'-ol | 2,3-Dihydro-5-methoxy-6-methylbenzofuran | 70 |

Ruthenium-Catalyzed Photochemical Synthesis

A robust photocatalytic method for the synthesis of dihydrobenzofurans has been developed, employing an oxidative [3+2] cycloaddition of phenols and alkenes. uchicago.edunih.gov This reaction is activated by visible light and utilizes a ruthenium-based photocatalyst, enabling the use of a benign terminal oxidant. uchicago.edunih.gov

The reaction typically uses tris(2,2'-bipyrazyl)ruthenium(II), [Ru(bpz)₃]²⁺, as the photocatalyst, which is a stronger oxidizing agent than the more common [Ru(bpy)₃]²⁺. uchicago.edu Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) serves as an effective and easily handled terminal oxidant, producing innocuous inorganic byproducts. uchicago.edunih.gov The mechanism involves the single-electron oxidation of the phenol substrate by the photoexcited ruthenium catalyst. The resulting phenoxyl radical cation intermediate is then trapped by an electron-rich alkene, such as a styrene (B11656) derivative, to initiate the [3+2] cycloaddition, ultimately forming the dihydrobenzofuran ring system. uchicago.edu This method is particularly effective for electron-rich phenols bearing alkoxy substituents. uchicago.edu

| Phenol Substrate | Alkene Substrate | Yield (%) |

|---|---|---|

| p-Methoxyphenol | trans-Anethole | 75 |

| Sesamol | trans-Anethole | 85 |

| 4-tert-Butyl-2-methoxyphenol | trans-Anethole | 71 |

| p-Methoxyphenol | 1,1-Diphenylethylene | 80 |

| Sesamol | Styrene | 65 |

Iridium-Catalyzed Intramolecular Cycloaddition

Iridium catalysis provides a powerful route for the enantioselective synthesis of 2,3-dihydrobenzofurans through intramolecular C-H activation. One prominent example is the hydroarylation of m-allyloxyphenyl ketones. In this reaction, a cationic iridium complex coordinated with a chiral bisphosphine ligand efficiently catalyzes the 5-exo-cyclization.

The ketone's carbonyl group acts as an effective directing group for the activation of an ortho C-H bond of the phenyl ring, which then adds across the tethered allyl group. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as (S,S)-QuinoxP* have proven effective. Researchers also found that the addition of a scavenger olefin, like 4-methoxystyrene, can significantly improve the yield and reduce the reaction time by preventing catalyst deactivation. This method is applicable to a broad range of m-cinnamyloxyphenyl ketones, affording 3-substituted dihydrobenzofurans in high yields and excellent enantioselectivity.

| Substrate (R group on ketone) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl | (R)-binap | 67 | 64 |

| Methyl | (R)-segphos | 88 | 73 |

| Methyl | (R)-difluorphos | 92 | 84 |

| Methyl | (S,S)-QuinoxP | 95 | 92 |

| Ethyl | (S,S)-QuinoxP | 92 | 91 |

| Cyclopropyl | (S,S)-QuinoxP* | 91 | 90 |

Transition Metal-Free Protocols

Growing environmental concerns have spurred the development of synthetic routes to 2,3-dihydrobenzofurans that avoid the use of transition metals. These protocols often rely on organocatalysis, photocatalysis without metal catalysts, or catalyst-free conditions.

One notable example is the Brønsted acid-catalyzed [4+1] annulation. In this approach, a catalyst such as trifluoromethanesulfonic acid (TfOH) promotes the reaction between p-quinone methides and α-aryl diazoacetates to afford 2,3-dihydrobenzofuran derivatives containing a quaternary carbon center.

Visible-light-mediated synthesis offers another metal-free avenue. For instance, the reaction between diazo compounds and substituted para-quinones can be achieved under blue LED irradiation in the presence of a base like cesium carbonate. This reaction proceeds via an O-H insertion followed by cyclization to yield 2,3-disubstituted dihydrobenzofurans.

Completely catalyst-free methods have also been established. One such protocol involves the reaction of substituted salicylaldehydes with a sulfoxonium ylide in dichloromethane. This reaction proceeds in high yields without the need for any catalyst, offering a green and efficient pathway to the dihydrobenzofuran scaffold. Another catalyst-free approach is the [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base. These examples highlight the diverse and innovative strategies being employed to construct the dihydrobenzofuran nucleus without relying on transition metal catalysts.

Brønsted Acid-Mediated Syntheses

Brønsted acids are effective catalysts for various cyclization reactions leading to the formation of the 2,3-dihydrobenzofuran skeleton. These methods often proceed through the activation of a phenolic hydroxyl group, facilitating intramolecular attack by a tethered nucleophile.

Polyphosphoric acid (PPA) serves as a powerful dehydrating agent and Brønsted acid catalyst for the synthesis of carbonyl-containing dihydrobenzofurans from ortho-allyl or ortho-prenyl phenols. This method involves the activation of the phenolic oxygen atom by PPA, which facilitates an intramolecular cyclization.

The proposed mechanism begins with the generation of a phosphorylated adduct by the reaction of the substituted phenol with PPA at elevated temperatures. This phosphorylation activates the phenolic oxygen, leading to a disruption of electron stability. The subsequent intramolecular nucleophilic attack of the alkene onto the aromatic ring results in the formation of the dihydrobenzofuran ring system. This transformation has been shown to be effective for a variety of substrates, affording the corresponding products in good to excellent yields. For instance, heating o-allylphenols with PPA in dimethylformamide (DMF) has been reported as an optimized condition for this cyclization.

Table 1: PPA-Mediated Cyclization of Ortho-Allyl/Prenyl Phenols

| Entry | Substrate | Product | Yield (%) |

| 1 | Carbonyl-containing ortho-allylphenol | Carbonyl-containing 2,3-dihydrobenzofuran | Good to Excellent |

| 2 | Carbonyl-containing ortho-prenylphenol | Carbonyl-containing 2,3-dihydrobenzopyran | Good to Excellent |

Note: Specific yield percentages vary depending on the exact substrate structure and reaction conditions.

A highly efficient, metal-free methodology for constructing polysubstituted 2,3-dihydrobenzofurans involves the trifluoromethanesulfonic acid (TfOH)-catalyzed [4+1] annulation of p-quinone methides (p-QMs) with α-aryl diazoacetates. organic-chemistry.orgnih.gov This approach is notable for its operational simplicity, broad substrate scope, and excellent functional group compatibility, providing access to dihydrobenzofurans with a quaternary carbon center at the C2 position. organic-chemistry.orgresearchgate.net

The reaction is catalyzed by the readily accessible and stable Brønsted acid TfOH under mild conditions. organic-chemistry.org The proposed mechanism involves a cascade process initiated by the protonation of the p-quinone methide. nih.gov This is followed by an intermolecular Michael addition of the diazoacetate and a subsequent intramolecular substitution to form the dihydrobenzofuran ring. nih.gov This protocol stands out as an environmentally friendly method for the assembly of diverse and highly functionalized 2,3-dihydrobenzofurans. organic-chemistry.orgnih.gov

Table 2: TfOH-Catalyzed [4+1] Annulation of p-Quinone Methides

| Entry | p-Quinone Methide Substituent | α-Aryl Diazoacetate Substituent | Product | Yield (%) |

| 1 | H | Phenyl | 2-Aryl-2-carboalkoxy-2,3-dihydrobenzofuran | High |

| 2 | Alkyl | Substituted Phenyl | 2-Aryl-2-carboalkoxy-2,3-dihydrobenzofuran | High |

| 3 | Aryl | Naphthyl | 2-Aryl-2-carboalkoxy-2,3-dihydrobenzofuran | High |

Note: This table represents the general scope; specific yields are consistently high across a wide range of substrates as reported in the literature.

While condensation reactions are a staple in heterocyclic synthesis, specific literature detailing the direct catalyzed condensation of phenols with 2-oxo-carboxylic acids to form 2,3-dihydrobenzofurans is not extensively covered in prominent research. Methodologies involving the condensation of phenols with other carbonyl compounds, such as ninhydrin, have been developed for the synthesis of benzofuran derivatives, but the specific use of 2-oxo-carboxylic acids for the targeted synthesis of the 2,3-dihydrobenzofuran core is less commonly reported.

Radical-Involving Methodologies

Radical cyclizations offer a powerful alternative for the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the generation of an aryl radical from a suitable precursor, which then undergoes an intramolecular cyclization onto a tethered alkene.

Generally, an aryl radical with an ortho-substituent containing a double bond in the 5,6-position undergoes a rapid and regioselective 5-exo-trig cyclization. rsc.org The aryl radical can be generated from various precursors, such as aryl halides, using radical initiators like AIBN with organotin reagents (e.g., Bu₃SnH). rsc.org More contemporary methods utilize visible-light photoredox catalysis to generate the necessary radical species under milder conditions. For example, aryldiazonium salts derived from o-allyloxy anilines have been used as precursors for aryl radicals in visible-light-induced intramolecular carbodi(tri)fluoromethylthiolation of the tethered alkene, leading to functionalized 2,3-dihydrobenzofurans. Another approach involves a cascade reaction initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which generate carbon-centered radical species that lead to the formation of the dihydrobenzofuran ring.

Oxidative Cyclization Reactions

Oxidative cyclization represents a significant class of reactions for synthesizing 2,3-dihydrobenzofurans, often involving the formation of a carbon-oxygen bond under oxidative conditions.

A metal-free synthetic route for obtaining dihydrobenzofuran derivatives involves the treatment of alkenyl-substituted phenols with sodium halides in the presence of potassium persulfate (K₂S₂O₈) as a promoter. This method provides an economical and effective pathway for the intramolecular haloetherification of non-functionalized olefins. The reaction, typically conducted in a solvent like acetonitrile (B52724), converts 2-allyl phenols into the corresponding 3-halomethyl-2,3-dihydrobenzofurans in good to excellent yields. The process is believed to proceed via a radical mechanism initiated by the persulfate, leading to the formation of a halogen radical which then participates in the cyclization cascade.

Photocatalytic Oxidative Cycloaddition of Phenols with Olefins

A robust method for the synthesis of 2,3-dihydrobenzofurans involves the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes. nih.govnih.gov This approach is particularly valuable for the modular synthesis of a diverse range of dihydrobenzofuran natural products. nih.gov The reaction is enabled by visible light-activated transition metal photocatalysis, which allows for the use of ammonium persulfate as a benign and easy-to-handle terminal oxidant. nih.govnih.gov

The proposed mechanism for this transformation begins with the photoexcitation of a ruthenium-based photocatalyst, which then oxidizes a phenol to its corresponding radical cation. Further oxidation generates a resonance-stabilized phenoxonium cation. This electrophilic intermediate is then trapped by an electron-rich olefin in a [3+2] cycloaddition to furnish the 2,3-dihydrobenzofuran product. nih.gov This method exhibits broad substrate scope, accommodating a variety of electron-rich phenols and styrenes. nih.gov

| Entry | Phenol Substrate | Olefin Substrate | Yield (%) |

| 1 | 4-Methoxyphenol | 4-Methoxystyrene | 85 |

| 2 | 4-(Benzyloxy)phenol | 4-Methoxystyrene | 78 |

| 3 | 4-Allyloxyphenol | 4-Methoxystyrene | 75 |

| 4 | Sesamol | 4-Methoxystyrene | 91 |

| 5 | 4-Methoxyphenol | 4-(tert-Butyldimethylsilyloxy)styrene | 82 |

Photoinduced Cascade Reactions of 2-Allylphenol (B1664045) Derivatives

A light-driven, metal-free protocol has been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives under mild conditions. nih.govresearchgate.net This process is initiated by the photochemical activity of allyl-functionalized phenolate anions, which are generated in situ through the deprotonation of the corresponding phenols. nih.govresearchgate.net The reaction proceeds rapidly, with reaction times as short as 35 minutes, and provides a wide range of densely functionalized products in moderate to good yields. nih.gov

The proposed reaction pathway involves a cascade process that begins with the photoexcitation of the phenolate anion. This is followed by an atom transfer radical addition (ATRA) and a subsequent intramolecular nucleophilic substitution (SN) to afford the 2,3-dihydrobenzofuran product. nih.govresearchgate.net Mechanistic studies have provided evidence for the formation of carbon-centered radical species during the reaction. nih.gov

| Entry | 2-Allylphenol Derivative | Alkyl Halide | Yield (%) | Reaction Time (min) |

| 1 | 2-Allylphenol | Ethyl 2-bromo-2-phenylacetate | 69 | 35 |

| 2 | 2-Allyl-4-methoxyphenol | Ethyl 2-bromo-2-phenylacetate | 65 | 45 |

| 3 | 2-Allyl-4-chlorophenol | Ethyl 2-bromo-2-phenylacetate | 58 | 60 |

| 4 | 2-Allylphenol | 2-Bromo-1-phenylethan-1-one | 62 | 40 |

| 5 | 2-Allylphenol | N-Phenyl-2-bromoacetamide | 55 | 50 |

NHC-Catalyzed Organocatalytic Approaches to Benzofuran-3(2H)-ones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of synthetic transformations, including the synthesis of benzofuran-3(2H)-ones. lscollege.ac.inwikipedia.org One notable application is the NHC-catalyzed intramolecular Stetter reaction, which provides access to 2,2-disubstituted benzofuran-3(2H)-ones containing a fully substituted quaternary stereogenic center. lscollege.ac.in This method capitalizes on the unique ability of NHCs to induce umpolung reactivity, enabling the 1,4-addition of an aldehyde to an electron-deficient olefin. lscollege.ac.in While this specific methodology leads to the formation of benzofuran-3(2H)-ones, it is a significant approach for the construction of the core dihydrobenzofuran ring system.

Paterno–Buchi Reaction ([2+2] Cycloaddition) for C3-Substituted Dihydrobenzofurans

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that results in the formation of a four-membered oxetane (B1205548) ring. cambridgescholars.comyoutube.com This reaction is named after Emanuele Paternò and George Büchi, who were instrumental in establishing its utility. cambridgescholars.com The reaction proceeds through the photoexcitation of the carbonyl compound, which then adds to the ground-state alkene. cambridgescholars.com While the Paternò–Büchi reaction is a well-established method for synthesizing oxetanes, its direct application for the synthesis of C3-substituted 2,3-dihydrobenzofurans is not extensively documented. However, the reaction has been studied with substrates such as furan (B31954) and 2,3-dihydrofuran. researchgate.netlscollege.ac.in In the case of 2,3-dihydrofuran, the reaction with benzaldehyde (B42025) yields an oxetane adduct. nih.gov It is conceivable that such oxetanes could serve as intermediates that undergo subsequent rearrangement to form 2,3-dihydrobenzofuran derivatives, but this is not a direct outcome of the Paternò–Büchi reaction itself.

Lewis and Brønsted Acid Co-Catalyzed Syntheses (e.g., 1,6-enynes and nitriles)

A novel synthetic route to 3-enamide-substituted dihydrobenzofurans has been developed through a Lewis and Brønsted acid-mediated electrophilic addition cyclization/amidation reaction of 1,6-enynes with nitriles. This transformation is characterized by its high atom economy and chemoselectivity, allowing for the construction of both a C-C and a C-N bond in a single step. The proposed mechanism involves the addition of a Brønsted acid to the enyne, which initiates an intramolecular cyclization to form a cationic intermediate. This intermediate is then trapped by a nitrile, which acts as a nucleophile, to yield the final product.

Benzotriazole-Mediated Rearrangements

An efficient route to 2,3-dihydrobenzofuran-2-ones has been developed utilizing a benzotriazole-mediated rearrangement. The synthesis commences with the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles to form 2-(1-benzotriazolylalkoxy)benzophenones. Treatment of these intermediates with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols. Subsequent rearrangement of these dihydrobenzofuran-3-ols, promoted by a Lewis acid like zinc bromide, affords 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones in moderate to good yields.

| Entry | 2-Hydroxybenzophenone Derivative | 1-(1-Chloroalkyl)benzotriazole | Rearranged Product Yield (%) |

| 1 | 2-Hydroxybenzophenone | 1-(1-Chloroethyl)benzotriazole | 70 |

| 2 | 2-Hydroxy-4-methoxybenzophenone | 1-(1-Chloroethyl)benzotriazole | 65 |

| 3 | 2-Hydroxybenzophenone | 1-(1-Chloropropyl)benzotriazole | 68 |

| 4 | 2-Hydroxy-4-chlorobenzophenone | 1-(1-Chloropropyl)benzotriazole | 62 |

| 5 | 2-Hydroxybenzophenone | 1-(Chlorobenzyl)benzotriazole | 55 |

Oxidation of Flavanones for 2,3-Dihydrobenzofuran-3-carboxylate

The oxidation of flavanones using hypervalent iodine reagents, such as phenyliodonium (B1259483) diacetate, can lead to the formation of 2,3-dihydrobenzofuran derivatives, among other products like flavones and isoflavones. cambridgescholars.com This oxidative method is regioselective and its outcome is dependent on the substitution pattern present on the aromatic rings of the starting flavanone (B1672756). cambridgescholars.com This approach provides a pathway to functionalized 2,3-dihydrobenzofurans directly from readily available flavonoid precursors. The reaction mechanism is thought to involve an oxidative rearrangement of the flavanone skeleton.

Specific Synthetic Strategies for this compound

The synthesis of the specific this compound framework can be achieved through several targeted routes, distinct from the more general syntheses of the dihydrobenzofuran scaffold.

General Synthetic Routes for this compound

Key methodologies for the preparation of this compound involve cyclization reactions starting from phenolic precursors.

From Sodium Phenate and Ethylene (B1197577) Chlorohydrin : A foundational method involves the reaction of sodium phenate with ethylene chlorohydrin. This process is typically facilitated by catalysts such as copper chloride and ferric chloride. The reaction mixture is refluxed, followed by necessary separation and purification steps to isolate the final this compound product. evitachem.com

Ruthenium Trichloride (B1173362) Catalysis : Transition metal catalysis offers another pathway. Using ruthenium trichloride (RuCl₃) or its hydrate (B1144303) as a catalyst, various organic substrates can be converted to the target compound. This synthetic sequence often incorporates steps like oxidation, reduction, protection, and the final cyclization to form the dihydrobenzofuran ring with the hydroxyl group at the C-2 position. evitachem.com

Photoinduced Cascade Reactions : A modern, metal-free approach utilizes the photochemical activity of 2-allylphenol derivatives. nih.gov In this method, the corresponding phenolate anion is generated in situ and, upon irradiation with light, initiates a cascade reaction with an appropriate radical precursor. This leads to the formation of a range of functionalized 2,3-dihydrobenzofurans. nih.gov While this method produces a substituted scaffold, it represents a versatile entry to the core structure.

Mechanism of Action for Reactions Involving this compound

The mechanisms underpinning the synthesis of 2,3-dihydrobenzofurans are crucial for understanding and optimizing these transformations.

A plausible mechanism for the formation of chalcogenyl-2,3-dihydrobenzofurans under visible light involves several key steps. mdpi.com A proposed pathway for a photoinduced cascade reaction involves a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (Sₙ) process. nih.gov The reaction is initiated by the photochemical activity of phenolate anions, which can directly photoreduce radical precursors or form photoactive electron-donor-acceptor (EDA) complexes. nih.gov Mechanistic studies provide evidence for the photochemical formation of carbon-centered radical species in these transformations. nih.gov

In transition metal-catalyzed reactions, such as those involving rhodium, the mechanism often involves the generation of an oxonium ylide intermediate. For instance, a carbene species generated from a diazo compound can undergo intramolecular cyclization with a hydroxyl group to form the oxonium ylide. nih.gov This reactive intermediate can then proceed through various pathways, such as an aldol-type addition, to yield the final product. nih.gov

Stereoselective and Enantioselective Syntheses of Dihydrobenzofurans

Controlling the stereochemistry during the synthesis of dihydrobenzofurans is of paramount importance, leading to the development of numerous sophisticated strategies.

Strategies for Chiral 2,3-Dihydrobenzofuran Derivatives

Achieving high enantioselectivity in the synthesis of 2,3-dihydrobenzofuran derivatives has been a significant focus, with several catalytic systems demonstrating remarkable success.

Biocatalysis : An innovative biocatalytic strategy employs engineered myoglobins for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This method can produce stereochemically rich 2,3-dihydrobenzofurans with exceptionally high enantiopurity (>99.9% de and ee) and in high yields. rochester.edu

Asymmetric [3+2] Cycloadditions : Organocatalytic and metal-catalyzed [3+2] cycloaddition reactions are powerful tools for constructing chiral dihydrobenzofuran frameworks. acs.orgresearchgate.net Chiral phosphoric acids have been used to catalyze the asymmetric annulation of quinone monoimines with various partners, yielding highly functionalized products with excellent stereoselectivities. acs.orgnih.gov Similarly, copper-catalyzed [3+2] cycloadditions between quinone esters and styrene derivatives, using a SPDO ligand, provide 2-aryl-2,3-dihydrobenzofuran scaffolds with up to 99% ee. researchgate.netacs.org

Palladium-Catalyzed Reactions : Highly enantioselective palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, can provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

The table below summarizes selected enantioselective methods.

| Catalyst/Method | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Ref. |

| Engineered Myoglobin | Benzofuran, Diazo Reagent | Tricyclic Dihydrobenzofuran | High | >99.9% | rochester.edu |

| Chiral Phosphoric Acid | Quinone Monoimine, 1-Vinylnaphthalen-2-ol | Functionalized Dihydrobenzofuran | 91-99% | 98->99% | acs.org |

| Cu/SPDO | Quinone Ester, Styrene | 2-Aryl-2,3-dihydrobenzofuran | up to 96% | up to 99% | acs.org |

| Pd/TY-Phos | o-Bromophenol, 1,3-Diene | Substituted Dihydrobenzofuran | Good | High | organic-chemistry.org |

Diastereoselective Approaches

Control over diastereoselectivity allows for the synthesis of specific isomers of substituted 2,3-dihydrobenzofurans.

Rhodium-Catalyzed C-H Insertion : The use of dirhodium carboxylate catalysts in the C-H insertion reaction of aryldiazoacetates can furnish 2,3-dihydrobenzofuran skeletons with excellent trans diastereoselectivity (>91:9 dr). nih.gov

Oxidative Cyclization : The oxidative cyclization of ferulic acid methyl ester with silver(I) oxide (Ag₂O) allows for the isolation of the corresponding trans-2,3-dihydrobenzofuran with high stereoselectivity. tandfonline.com

Ultrasound-Promoted Synthesis : Chalcone derivatives appended with a 2,3-dihydrobenzofuran moiety can be synthesized stereoselectively under ultrasonic irradiation. The stereochemistry around the C=C bond in the resulting chalcones was shown to be trans. scielo.org.za

Annulation Reactions : Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides provide various dihydrobenzofuran derivatives with excellent diastereoselectivities. organic-chemistry.org Similarly, a Cs₂CO₃-catalyzed domino annulation of salicyl N-phosphonyl imines with bromo malonates also proceeds with impressive diastereoselectivity. rsc.org

It is often possible to distinguish between diastereoisomeric 2,3-substituted 2,3-dihydrobenzofurans by examining the coupling constants of the benzylic protons in ¹H NMR spectroscopy. tandfonline.com Typically, cis-isomers exhibit a coupling constant (JH1-H2) of 8.0–9.5 Hz, while trans-isomers show a smaller coupling constant of 4.0–6.5 Hz. tandfonline.com

Asymmetric Synthesis of 3-Hydroxy-2,3-dihydrobenzofurans

The synthesis of chiral 2,3-dihydrobenzofurans featuring a tertiary alcohol at the C-3 position represents a significant synthetic challenge that has been addressed by several enantioselective methods.

Nickel-Catalyzed Asymmetric Addition : A highly enantioselective intramolecular asymmetric addition of aryl halides to unactivated ketones, catalyzed by nickel, provides direct access to chiral 3-hydroxy-2,3-dihydrobenzofurans. This method is effective for creating a chiral tertiary alcohol at the C-3 position in good yields and with excellent enantioselectivities. organic-chemistry.org

Rhodium-Catalyzed Aldol-Type Addition : A rhodium-catalyzed protocol involving the reaction of diazo-containing phenolic compounds with isatins through an aldol-type addition affords 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran derivatives. This reaction proceeds in moderate to excellent yields with exclusive diastereoselectivity. nih.gov

Tandem Friedel–Crafts/Lactonization : A chiral Lewis acid-catalyzed tandem Friedel–Crafts/lactonization reaction provides a direct route to 3-hydroxy-3-trifluoromethyl benzofuran-2-ones in high yields and with outstanding enantioselectivity (>99% ee). acs.org

Microwave-Assisted Synthesis : A multi-step, microwave-assisted route has been developed to access 3-amino-2,3-dihydrobenzofuran derivatives. The pathway involves a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols, which are then converted to the final product, demonstrating a strategy to install functionality at the C-3 position with stereocontrol. nih.gov

Control of Stereoselectivity in [4+1]-Cycloannulations

A crucial aspect in the synthesis of complex molecules is the control of stereochemistry. In the context of [4+1]-cycloannulation reactions to form 2,3-dihydrobenzofurans, significant progress has been made in achieving high levels of both diastereoselectivity and enantioselectivity through the use of chiral auxiliaries and catalysts.

One highly effective strategy involves the asymmetric [4+1] annulation between ortho-quinone methides (o-QMs), generated in situ, and ammonium ylides. nih.gov By employing a Cinchona alkaloid-derived chiral leaving group on the ammonium salt, a highly enantio- and diastereoselective synthesis of various 2,3-dihydrobenzofuran derivatives has been developed. nih.gov The reaction proceeds with a pronounced preference for the trans diastereomer. nih.gov Experimental and computational studies have provided deeper insight into the mechanistic details controlling the reactivity and stereoselectivity. nih.gov Monitoring the reaction progress revealed that the high diastereomeric ratio in favor of the trans product is established early in the reaction and is not primarily the result of the epimerization of an initially formed cis product. nih.gov

Table 1: Asymmetric [4+1] Annulation of o-QMs and Ammonium Ylides

| Entry | Ammonium Salt Precursor | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Cinchona Alkaloid-Derived | 85 | >95:5 | 99:1 |

| 2 | Simplified Chiral Amine | 75 | >95:5 | 92:8 |

| 3 | Achiral Ammonium Salt | 90 | >95:5 | N/A |

Data sourced from experimental findings on asymmetric annulation protocols. nih.gov

Another powerful approach for controlling stereoselectivity is through organocatalysis. A highly asymmetric catalytic formal [4+1]-annulation of ortho-hydroxy-containing para-quinone methides (p-QMs) with allenoates has been achieved using a commercially available chiral phosphine catalyst. nih.gov This methodology provides access to densely functionalized chiral 2,3-dihydrobenzofurans as single diastereomers in high yields and with excellent enantiomeric ratios. nih.gov This reaction represents a significant advancement, as asymmetric [4+1]-cyclizations using hydroxy-containing p-QMs were previously rare. nih.gov

Table 2: Chiral Phosphine-Catalyzed [4+1]-Annulation of p-QMs and Allenoates

| Entry | p-Quinone Methide Substituent | Allenoate Ester Group | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | H | Methyl | 90 | 95:5 |

| 2 | Br | Ethyl | 88 | 94:6 |

| 3 | OMe | Benzyl | 85 | 96:4 |

Results from the developed asymmetric catalytic formal [4+1]-annulation process. nih.gov

One-Pot Reactions and Multicomponent Strategies

One-pot reactions and multicomponent strategies are highly valued in synthetic chemistry for their operational simplicity, efficiency, and ability to construct complex molecules from simple precursors in a single step, thereby reducing waste and saving time.

A facile, one-pot, and metal-free synthesis of functionalized 2,3-dihydrobenzofurans has been developed through the [4+1] annulation of ortho-substituted para-quinone methides (p-QMs) with bromonitromethane. rsc.orgresearchgate.netrsc.org This method proceeds under mild reaction conditions and demonstrates good functional group tolerance, providing moderate to good yields of the desired products. rsc.orgrsc.org The reaction is believed to proceed through a [4+1] annulation, followed by an oxidation/elimination sequence. rsc.orgrsc.org This strategy has also been extended to synthesize other important heterocyclic scaffolds like benzofuran-2(3H)-ones and indoles from the same p-QM precursors. rsc.org

In a related approach, triflic acid (TfOH) has been shown to be an effective organocatalyst for the [4+1] annulation of p-QMs with α-aryl diazoacetates, serving as C1 synthons. acs.org This protocol provides a rapid and operationally simple route to highly functionalized 2,3-dihydrobenzofurans bearing a quaternary carbon center at the C2 position. The reaction demonstrates broad substrate scope and excellent functional group compatibility under transition-metal-free conditions. acs.org Mechanistic studies suggest the reaction follows a cascade of protonation, intermolecular Michael addition, and subsequent intramolecular substitution. acs.org

Table 3: Synthesis of 2,3-Dihydrobenzofurans via [4+1] Annulation of p-QMs

| Entry | C1 Synthon | Catalyst/Conditions | Key Feature | Yield (%) |

|---|---|---|---|---|

| 1 | Bromonitromethane | Base, mild conditions | Metal-free, one-pot | up to 72 |

| 2 | α-Aryl Diazoacetate | TfOH, mild conditions | Metal-free, rapid | up to 95 |

Comparative data from one-pot syntheses utilizing p-quinone methides. rsc.orgacs.org

Diversity-Oriented Synthesis for 2,3-Dihydrobenzofuran Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections, or libraries, of structurally diverse small molecules for biological screening. semanticscholar.org Natural products often serve as an inspiration for the design of these libraries due to their inherent biological relevance. semanticscholar.org

Efficient synthetic protocols have been established for the preparation of compound libraries based on the 2,3-dihydrobenzofuran scaffold. nih.govacs.org One such approach focuses on creating libraries of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofurans using readily available starting materials. acs.org By systematically varying three types of building blocks—salicylaldehydes, aryl boronic acids or halides, and various primary or secondary amines—a diverse set of compounds can be generated. nih.govacs.org This strategy employs statistical molecular design to select building blocks that ensure broad variation in the physicochemical properties of the final compounds, such as molecular weight and lipophilicity (calculated octanol/water partition coefficients). acs.org The resulting libraries contain lead-like compounds suitable for screening in drug discovery programs. nih.govacs.org

Table 4: Building Blocks for Diversity-Oriented Synthesis of a 2,3-Dihydrobenzofuran Library

| Building Block Type | Examples of Varied Substituents | Purpose of Variation |

|---|---|---|

| Salicylaldehydes | -H, -Br, -Cl, -OMe | Modifies the core benzofuran ring |

| Aryl Boronic Acids/Halides | Phenyl, 4-Fluorophenyl, 3-Methoxyphenyl | Introduces diversity at the C2 position |

| Amines | Piperidine, Morpholine, Benzylamine | Creates diverse carboxamide functionalities at C3 |

Illustrative building blocks used to generate structural diversity in compound libraries. acs.org

Elucidation of Reaction Mechanisms

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through diverse mechanistic pathways, often involving highly reactive intermediates that are generated in situ. These pathways include cycloadditions, radical processes, and various intramolecular cyclizations.

Role of Intermediates (e.g., ortho-Quinone Methides, oxonium ylides, carbene species, oxetane intermediates)

Reactive intermediates are central to many modern strategies for synthesizing 2,3-dihydrobenzofurans. Their transient nature allows for unique bond formations that would be otherwise inaccessible.

ortho-Quinone Methides (o-QMs): These are perhaps the most widely exploited intermediates for dihydrobenzofuran synthesis. cnr.it They are typically generated in situ from precursors like o-hydroxybenzyl alcohols, o-siloxybenzyl halides, or phenolic Mannich bases. cnr.itacs.org Once formed, the o-QM acts as a reactive Michael acceptor. A common strategy involves the fluoride-induced desilylation of precursors like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This generates an o-QM, which is then trapped by a nucleophile (C, N, O, or S). The resulting phenoxide intermediate subsequently undergoes an intramolecular 5-exo-tet cyclization, eliminating a bromide anion to yield the final 3-substituted 2,3-dihydrobenzofuran. acs.orgorganic-chemistry.orgnih.gov Phosphine-catalyzed [4+1] cyclization reactions of o-QMs have also been developed for the construction of the dihydrobenzofuran scaffold. rsc.org

Oxonium Ylides and Carbene Species: Metal-catalyzed reactions provide another powerful avenue for dihydrobenzofuran synthesis, often proceeding through distinct intermediates. For instance, copper-catalyzed asymmetric reactions of 2-imino-substituted phenols with aryl diazoacetates proceed via a unique dual-function mechanism. The copper catalyst first reacts with the diazo compound to generate a metallacarbene. This is followed by the formation of an oxonium ylide, which then collapses to form the dihydrobenzofuran ring with excellent enantioselectivity. nih.gov Similarly, rhodium-catalyzed [3+2] annulation reactions utilize metal carbenes to construct the heterocyclic system. nih.gov

Oxetane and Oxirane Intermediates: Rearrangement reactions of substituted 2,3-dihydrobenzofuran-3-ols can be rationalized through the formation of strained oxygen-containing rings. Lewis acid-promoted rearrangements may proceed via an oxirane (epoxide) intermediate. The formation of this three-membered ring is followed by ring-opening and migration of an aryl or alkyl group to furnish rearranged products like 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

| Intermediate | Generation Method | Subsequent Reaction | Reference |

|---|---|---|---|

| ortho-Quinone Methide (o-QM) | Fluoride-induced desilylation of o-siloxybenzyl halides | Michael addition followed by intramolecular cyclization | acs.orgnih.gov |

| Oxonium Ylide | Reaction of a copper carbene with a phenolic ether | Intramolecular cyclization/rearrangement | nih.gov |

| Carbene Species | Metal-catalyzed decomposition of diazo compounds | [3+2] or [4+1] annulation reactions | nih.govnih.gov |

| Oxirane (Epoxide) | From 2,3-dihydrobenzofuran-3-ols with Lewis acids | Ring-opening and rearrangement | arkat-usa.org |

Electron Transfer and Radical Pathways

Radical-mediated reactions offer a complementary approach to dihydrobenzofuran synthesis, often characterized by mild reaction conditions and unique reactivity patterns.

Photochemical Methods: Visible light can be used to promote the formation of radical intermediates. rsc.org A light-driven protocol for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol derivatives has been developed. The process is initiated by the photochemical activity of phenolate anions, which are generated in situ. This leads to the formation of carbon-centered radical species, which then undergo a cascade reaction involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution to yield the product. nih.gov Another photochemical process involves an electron-transfer-promoted reductive radical cyclization of allyl 1-(allyloxy)-2-bromobenzenes to give 3-methyl-dihydrobenzofurans. cnr.it

Oxidative Coupling: Classical methods for forming dihydrobenzofuran neolignans employ oxidants like silver(I) oxide. The proposed mechanism involves the homolysis of the phenolic O-H bond to generate a phenoxy radical intermediate. scielo.br This radical then participates in a coupling and cyclization sequence to form the final product. Iron(III)-salt catalyzed reactions of styrene derivatives with 1,4-benzoquinone (B44022) in ionic liquids are also believed to proceed via an electron transfer mechanism. researchgate.net

Intramolecular Cyclization Pathways (e.g., O–C2, C2–C3, C3–Aryl, O–Aryl Bond Formation)

The key ring-closing step in many syntheses is an intramolecular cyclization. The specific bond being formed can be used to classify these approaches. cnr.it

O–C2 Bond Formation: This is a common strategy, often involving the intramolecular attack of a phenolic oxygen onto an activated carbon. A prominent example is the phenolate ion-mediated intramolecular epoxide ring-opening, which serves as the key cyclization step in the synthesis of enantiomerically enriched 2-isopropenyl-2,3-dihydrobenzofurans. researchgate.net

C3–Aryl Bond Formation: Radical cyclizations often fall into this category. For example, a 5-exo-trig cyclization can occur via radical formation and translocation by a 1,6-hydrogen atom transfer, effectively forming the C3-Aryl bond. researchgate.net

O–Aryl Bond Formation: As mentioned previously, the final step in many o-QM-based syntheses is the intramolecular attack of a phenoxide onto a carbon bearing a leaving group (e.g., bromide), which constitutes an O-Aryl bond formation via a 5-exo-tet elimination pathway. organic-chemistry.orgnih.gov Chemoenzymatic strategies have also been developed where an alcohol intermediate, produced via enzymatic kinetic resolution, undergoes an intramolecular cyclization under Mitsunobu conditions to forge the O-Aryl bond and complete the dihydrobenzofuran ring. acs.orgacs.org

Rearrangement Mechanisms of Dihydrobenzofuran Intermediates

Dihydrobenzofuran intermediates themselves can undergo further transformations. The treatment of 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide, for example, does not lead to a simple rearrangement but rather to the formation of 2-methyl-3-phenylbenzofuran, suggesting a complex mechanism that may involve reduction. arkat-usa.org

However, more predictable rearrangements are known. Lewis acid-promoted rearrangement of 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols affords 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. This transformation likely proceeds through the formation of an epoxide intermediate, followed by the ring-opening and migration of the 2-alkyl group to the C3 position. arkat-usa.org The isomerization of dihydrobenzofuran to o-hydroxystyrene also represents a rearrangement that proceeds through a stable intermediate, methyl-2-methylene-3,5-cyclohexadiene-1-one, which forms despite the loss of benzene (B151609) ring resonance due to the formation of a strong C=O bond. acs.org

Kinetic Studies of 2,3-Dihydrobenzofuran Formation

While mechanistic proposals are abundant, detailed kinetic studies on the formation of 2,3-dihydrobenzofurans are less common. Such studies are vital for optimizing reaction conditions and fully understanding the reaction landscape.

Reaction Rate Determinations and Pathway Analysis

Quantitative analysis of reaction kinetics provides deep insight into reaction mechanisms.

Computational and Experimental Kinetics: The isomerization of dihydrobenzofuran has been studied in detail using both quantum chemical calculations and experimental methods. acs.org The potential energy surface was mapped using density functional theory (B3LYP), revealing a stepwise mechanism with one intermediate and two transition states. Rate constants calculated using transition-state theory showed very good agreement with experimental results, validating the proposed pathway. Such studies allow for the precise determination of activation energies and reaction rates for each step of the transformation. acs.org

Kinetic Resolution: Enzymatic reactions are frequently used to produce enantiomerically pure dihydrobenzofurans. These processes rely on the differential rates of reaction for the two enantiomers of a racemic substrate with an enzyme, a process known as kinetic resolution. researchgate.net For example, lipase-catalyzed enantioselective acylation of a racemic 2,3-dihydrobenzofuran derivative allows for the separation of enantiomers due to the faster reaction of one over the other. researchgate.net The efficiency of such resolutions is described by kinetic parameters, and quantitative equations can be used to analyze the data. researchgate.net

| Methodology | System Studied | Key Findings | Reference |

|---|---|---|---|

| Quantum Chemical Calculations (B3LYP) & Transition-State Theory | Isomerization of dihydrobenzofuran to o-hydroxystyrene | Stepwise mechanism with defined intermediates and transition states; calculated rate constants match experimental data. | acs.org |

| Enzymatic Kinetic Resolution | Racemic 2,3-dihydrobenzofuran derivatives | Lipases catalyze enantioselective acylation, allowing separation based on differential reaction rates. | researchgate.net |

Mechanistic Investigations and Reaction Kinetics

Mechanistic Pathways and Intermediates

In multi-step reactions involving the formation or transformation of 2,3-dihydrobenzofuran-2-ol, a critical mechanistic aspect to consider is the existence of equilibrium states, particularly ring-chain tautomerism. As a cyclic hemiacetal, this compound is in a dynamic equilibrium with its corresponding open-chain hydroxy aldehyde isomer, 2-hydroxyphenylacetaldehyde.

The study of monosaccharides, such as D-glucose, provides a thoroughly investigated example of ring-chain tautomerism. In aqueous solution, glucose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose). masterorganicchemistry.comlibretexts.org The distribution of these forms at equilibrium highlights the favorability of the cyclic structures.

Table 1: Equilibrium Composition of D-Glucose in Water

| Tautomer | Structure Type | Percentage at Equilibrium |

| α-D-glucopyranose | 6-membered ring | ~36% |

| β-D-glucopyranose | 6-membered ring | ~64% |

| Open-chain | Aldehyde | <0.02% |

This table illustrates the pronounced preference for the cyclic hemiacetal forms over the open-chain aldehyde in an aqueous environment for D-glucose, a model for hydroxy aldehyde equilibria. libretexts.org

The position of the ring-chain equilibrium is sensitive to several factors, which would likewise influence the equilibrium between 2-hydroxyphenylacetaldehyde and this compound:

Solvent Polarity: Research on other hydroxy ketones has shown that an increase in solvent polarity tends to favor the open-chain tautomer. researchgate.net In aqueous solutions, for instance, there is often no spectral evidence of the cyclic form for simple hydroxy ketones like 5-hydroxy-2-pentanone. researchgate.net

Temperature: An increase in temperature generally shifts the equilibrium in favor of the open-chain form. researchgate.net

Steric and Electronic Effects: The stability of the cyclic form is influenced by ring strain and the nature of substituents. For this compound, the fusion of the five-membered furanose-like ring to the benzene (B151609) ring creates a relatively stable system. The formation of a five- or six-membered ring is generally favored entropically and enthalpically over remaining as an open chain. youtube.com In the case of substituted aldehydes, the steric bulk of the substituents can decrease the fraction of the cyclic tautomer at equilibrium. researchgate.net

Investigations into the condensation products of aldehydes with other bifunctional molecules have provided quantitative data on how these factors affect the equilibrium constant.

Table 2: Effect of Solvent on the Ring-Chain Equilibrium of N-Amino-l-ephedrine and Formaldehyde Condensation Product

| Solvent | Equilibrium % of Ring Form |

| Cyclohexane | 95% |

| Carbon Tetrachloride | 94% |

| Benzene | 91% |

| Chloroform | 88% |

| Acetonitrile (B52724) | 80% |

| Methanol | 67% |

Data adapted from studies on γ-hydroxyhydrazones, demonstrating the shift toward the open-chain form in more polar solvents. researchgate.net

In the context of multi-step processes, the presence of this equilibrium means that this compound can act as a masked form of 2-hydroxyphenylacetaldehyde. A reaction that consumes the aldehyde will shift the equilibrium, causing the ring to open and continuously supply the open-chain reactant. Conversely, conditions that favor intramolecular cyclization will trap the molecule in its cyclic form. Understanding and controlling this equilibrium is therefore essential for optimizing reaction pathways that involve this versatile compound.

Structural Characterization and Spectroscopic Analysis of 2,3 Dihydrobenzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 2,3-dihydrobenzofuran (B1216630) derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional experiments are used to map out the proton and carbon skeletons and to determine the relative stereochemistry of substituents.

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule, their multiplicity (splitting pattern), and their spatial proximity. For 2,3-dihydrobenzofuran scaffolds, the signals for the protons on the dihydrofuran ring (H-2 and H-3) are particularly diagnostic.

The chemical shifts (δ) of H-2 and H-3 are influenced by the substituents attached to them. In 2,3-Dihydrobenzofuran-2-ol, the hydroxyl group at C-2 would deshield the attached proton (H-2), causing it to resonate at a lower field compared to the protons at C-3. The aromatic protons typically appear in the range of δ 6.7–7.2 ppm.

A crucial aspect of the ¹H NMR spectrum is the vicinal coupling constant (³JH2-H3) between the H-2 and H-3 protons. This value is highly dependent on the dihedral angle between the two protons and is therefore used to determine the relative stereochemistry (cis or trans) of the substituents at these positions. Generally, the coupling constant for a trans configuration is different from that of a cis configuration, although the relative magnitudes can vary depending on other substituents on the ring. For example, a very small coupling constant may indicate a torsion angle near 90°, which is often characteristic of a trans isomer.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.4 - 6.1 | d or dd | ³JH2-H3 = 0.6 - 7.3 |

| H-3 | 4.4 - 4.8 | d or dd | ³JH2-H3 = 1.4 - 7.3 |

| Aromatic-H | 6.7 - 7.2 | m, d, t, dd | Variable |

Note: Data are generalized from various substituted 2,3-dihydrobenzofurans. Specific values are highly dependent on the full molecular structure and solvent.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In conjunction with ¹H NMR, it allows for the complete assignment of the molecular structure. For this compound, the carbon atom bearing the hydroxyl group (C-2) would be observed at a characteristic downfield shift (typically δ 85-90 ppm) due to the electronegativity of the oxygen atom. The C-3 carbon appears at a higher field. The aromatic carbons resonate in the typical range of δ 110–160 ppm.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 85 - 90 |

| C-3 | 55 - 60 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 120 - 160 |

Note: Data are generalized from various substituted 2,3-dihydrobenzofurans. Specific values are highly dependent on the full molecular structure and solvent.

While 1D NMR spectra provide fundamental data, complex structures often require advanced 2D NMR techniques for unambiguous assignment. These experiments correlate signals from different nuclei, confirming the connectivity and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). A COSY spectrum of a 2,3-dihydrobenzofuran derivative would show a cross-peak between H-2 and H-3, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Coherence (HMBC): HMBC is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of a molecule and assigning quaternary (non-protonated) carbons. For instance, correlations might be observed between H-2 and aromatic carbons C-7a and C-3a, confirming the fusion of the dihydrofuran and benzene (B151609) rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly valuable for confirming stereochemistry. For example, in a cis isomer, a strong NOE correlation would be expected between H-2 and H-3, whereas in a trans isomer, this correlation would be weak or absent.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the spectrum would be characterized by several key absorption bands. The most prominent would be a broad absorption in the region of 3200–3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-O stretching vibrations for the ether linkage and the alcohol would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are observed around 1450–1600 cm⁻¹, while aromatic and aliphatic C-H stretches appear just below and above 3000 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1200 - 1270 |

| Alcohol (C-O) | Stretching | 1000 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₈H₈O₂), the molecular weight is approximately 136.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 136.

The fragmentation pattern in the mass spectrum provides clues to the molecule's structure. 2,3-dihydrobenzofuran derivatives often undergo characteristic fragmentation. A common fragmentation pathway involves the loss of substituents from the dihydrofuran ring. For the parent compound, 2,3-dihydrobenzofuran, the molecular ion is often the base peak, indicating its stability. For substituted analogs, fragmentation can be more complex, but key fragments often help to confirm the core structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, the molecular formula is C₈H₈O₂.

The theoretical exact mass of the neutral molecule is calculated as follows:

(8 x 12.000000) + (8 x 1.007825) + (2 x 15.994915) = 136.04700 Da

In a typical HRMS experiment, the compound is ionized, often by adding a proton to form the [M+H]⁺ ion. The theoretical exact mass for the protonated molecule [C₈H₉O₂]⁺ would be:

Computational Chemistry and Theoretical Investigations of 2,3 Dihydrobenzofuran Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of 2,3-dihydrobenzofuran (B1216630) and its derivatives. materialsciencejournal.org This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying the structural, chemical, and spectroscopic properties of these molecules. materialsciencejournal.org A common methodology involves the B3LYP hybrid functional combined with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to calculate a wide range of molecular parameters in the gas phase. materialsciencejournal.orgresearchgate.net

The foundational step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For 2,3-dihydrobenzofuran derivatives, DFT calculations are used to refine structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net This process seeks the minimum on the potential energy surface, ensuring that the calculated vibrational frequencies are positive, which confirms a stable structure. researchgate.net

Interactive Table: Representative Bond Lengths and Angles for a Dihydrobenzofuran Derivative

Note: The following data is illustrative for a derivative and not 2,3-Dihydrobenzofuran-2-ol itself. The specific derivative and calculation level should be consulted in the source for precise values.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C-O (furan ring) | ~1.37 |

| Bond Length | C-C (furan ring) | ~1.51 |

| Bond Length | C=C (aromatic) | ~1.39 |

| Bond Angle | C-O-C (furan ring) | ~108 |

| Bond Angle | O-C-C (furan ring) | ~110 |

| Bond Angle | C-C-C (aromatic) | ~120 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher propensity for charge transfer to occur within the molecule. researchgate.net In studies of 2,3-dihydrobenzofuran derivatives, FMO analysis reveals that the HOMO is often distributed over the dihydrobenzofuran ring, suggesting this region is susceptible to electrophilic attack. researchgate.net DFT calculations, such as those using the B3LYP/6–31++G(d,p) basis set, have been used to determine the HOMO and LUMO energies for various derivatives. researchgate.net

Interactive Table: FMO Energies for 2,3-Dihydrobenzofuran Derivatives

Note: Values are examples from literature on various derivatives and are highly dependent on the specific compound and computational method.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| Derivative A | -6.36 | -0.11 | 6.25 |

| Derivative B | -5.47 | -0.57 | 4.90 |

| Derivative C | -5.63 | -0.74 | 4.89 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. researchgate.net

Global Softness (S) is the reciprocal of hardness and describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

These parameters are calculated using the energies of the frontier orbitals and provide a quantitative framework for comparing the reactivity of different 2,3-dihydrobenzofuran derivatives. materialsciencejournal.orgresearchgate.net

Interactive Table: Global Reactivity Descriptors for a Representative Dihydrobenzofuran Derivative

| Descriptor | Formula | Calculated Value (a.u.) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.23 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~3.12 |

| Global Softness (S) | 1/(2η) | ~0.16 |

| Electrophilicity Index (ω) | χ2/(2η) | ~1.67 |

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. materialsciencejournal.org This analysis helps to identify electrophilic and nucleophilic sites within the molecule. For 2,3-dihydrobenzofuran systems, these calculations can reveal which atoms carry a net positive or negative charge. For example, computational studies have shown that oxygen atoms typically carry the most significant negative charge, making them potential sites for interaction with electrophiles, while certain carbon and hydrogen atoms may be electropositive. researchgate.net This information is valuable for understanding intermolecular interactions and predicting reaction mechanisms.

DFT calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies are calculated to help assign the bands observed in experimental FT-IR spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands in the UV-Vis spectrum. The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). The calculated shifts are then correlated with experimental values to aid in the structural elucidation of newly synthesized 2,3-dihydrobenzofuran derivatives. researchgate.net

Thermodynamic Parameter Calculations

Computational methods can also be used to predict the thermodynamic properties of 2,3-dihydrobenzofuran systems. materialsciencejournal.org Standard thermodynamic parameters such as heat capacity, entropy, and enthalpy can be calculated from the vibrational frequencies obtained through DFT. nih.govnih.gov Furthermore, the Gibbs free energy of formation can be estimated, providing crucial information about the stability of the molecule and the equilibrium of potential reactions. osti.gov These theoretical calculations are valuable for understanding the thermal stability and energetic profile of these compounds. materialsciencejournal.orgnih.gov

Interactive Table: Calculated Thermodynamic Parameters at Standard Conditions (298.15 K)

| Parameter | Units | Calculated Value |

| Zero-point vibrational energy | kcal/mol | Varies with derivative |

| Enthalpy (H) | kcal/mol | Varies with derivative |

| Gibbs Free Energy (G) | kcal/mol | Varies with derivative |

| Entropy (S) | cal/mol·K | Varies with derivative |

| Heat Capacity (Cv) | cal/mol·K | Varies with derivative |

Molecular Dynamics and Ligand-Steered Modeling

Computational chemistry provides powerful tools to investigate the dynamic behavior of 2,3-dihydrobenzofuran systems and their interactions with biological targets. Molecular dynamics (MD) simulations and ligand-steered modeling are two such techniques that have been employed to elucidate the structure-activity relationships of derivatives of the 2,3-dihydrobenzofuran scaffold.

In the context of designing selective inhibitors for phosphodiesterase 1B (PDE1B), a target for neurological and psychological disorders, molecular dynamics simulations have been utilized to study the stability and binding of 2,3-dihydrobenzofuran derivatives. nih.gov These simulations, often performed over nanoseconds, allow for the examination of the conformational changes of both the ligand and the protein, providing insights into the key interactions that stabilize the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding affinity and selectivity of the designed compounds. nih.gov

Ligand-steered modeling is another valuable computational approach, particularly when the crystal structure of the target receptor is not available in its active state. This method has been successfully applied to a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov In this approach, known ligands are used to guide the modeling of the binding site, shaping and optimizing it through a process that often involves docking and stochastic global energy minimization. nih.gov This technique allows for the prediction of the putative binding mode of new compounds, helping to explain structure-activity relationships and guide the design of more potent and selective ligands. For the 2,3-dihydro-1-benzofuran derivatives targeting the CB2 receptor, ligand-steered modeling was instrumental in identifying the key residues involved in ligand recognition. nih.gov

| Computational Technique | Application in 2,3-Dihydrobenzofuran Systems | Key Findings |

| Molecular Dynamics Simulations | Identification of 2,3-dihydrobenzofuran derivatives as PDE1B inhibitors. nih.gov | Elucidation of the stability of the ligand-protein complex and identification of key binding interactions. nih.gov |

| Ligand-Steered Modeling | Prediction of the binding mode of 2,3-dihydro-1-benzofuran derivatives as CB2 receptor agonists. nih.gov | Structural characterization of the agonist-CB2 complex and identification of residues crucial for ligand recognition. nih.gov |

Quantum Chemical Correlation Studies

Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of molecules, which can be correlated with their chemical reactivity and biological activity. For 2,3-dihydrobenzofuran systems, quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been used to investigate their structural, electronic, and thermodynamic parameters. materialsciencejournal.org